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molecular formula C14H15ClN4O B8315808 6-Chloro-N-(4-morpholinophenyl)pyrimidin-4-amine

6-Chloro-N-(4-morpholinophenyl)pyrimidin-4-amine

Cat. No. B8315808
M. Wt: 290.75 g/mol
InChI Key: GHFCNDHBHANHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08986994B2

Procedure details

100 mg of 4,6-dichloropyrimidine and 92 mg of p-morpholino aniline were dissolved in 5 mL of i-PrOH. The mixture obtained was refluxed at 84° C. for 6 hours under a nitrogen atmosphere. A colorless precipitate was formed which was collected by filtration. 6-Chloro-N-(4-morpholinophenyl)pyrimidin-4-amine was obtained in the form of a colorless solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[O:9]1[CH2:14][CH2:13][N:12]([C:15]2[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=2)[CH2:11][CH2:10]1>CC(O)C>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:19][C:18]2[CH:17]=[CH:16][C:15]([N:12]3[CH2:13][CH2:14][O:9][CH2:10][CH2:11]3)=[CH:21][CH:20]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
92 mg
Type
reactant
Smiles
O1CCN(CC1)C1=CC=C(N)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
84 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
CUSTOM
Type
CUSTOM
Details
A colorless precipitate was formed which
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)NC1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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